molecular formula C14H12ClN3O5S B13393282 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride

2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride

Cat. No.: B13393282
M. Wt: 369.8 g/mol
InChI Key: LGUUPAISTQQRDB-UHFFFAOYSA-N
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Description

2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a methyl group at position 2, a ureido linkage at position 4, and a 3-nitrophenyl substituent on the urea moiety. This compound belongs to a class of sulfonyl chlorides widely utilized in organic synthesis, particularly in the preparation of sulfonamides, enzyme inhibitors, and covalent modifiers due to the reactivity of the sulfonyl chloride group.

Properties

Molecular Formula

C14H12ClN3O5S

Molecular Weight

369.8 g/mol

IUPAC Name

2-methyl-4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride

InChI

InChI=1S/C14H12ClN3O5S/c1-9-7-11(5-6-13(9)24(15,22)23)17-14(19)16-10-3-2-4-12(8-10)18(20)21/h2-8H,1H3,(H2,16,17,19)

InChI Key

LGUUPAISTQQRDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway:

Formation of the Ureido Group

The ureido group, -NH-CO-NH- , is introduced via reaction with 3-(3-nitrophenyl)isocyanate or a similar ureido precursor.

Method:

  • React 2-methyl-4-aminobenzenesulfonyl chloride with 3-(3-nitrophenyl)isocyanate in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
  • The reaction is typically conducted at low temperature (0–25°C) to control reactivity and prevent side reactions.
  • The ureido linkage forms through nucleophilic attack of the amino group on the isocyanate carbon, yielding 2-methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride .

Reaction Conditions & Data:

Parameter Details
Solvent Dichloromethane or THF
Temperature 0–25°C
Reaction Time 4–12 hours
Yield Typically 70–85%

Introduction of the Sulfonyl Chloride Group

The sulfonyl chloride group is introduced onto the aromatic ring via chlorosulfonation, a process involving chlorosulfonic acid.

Chlorosulfonation Process:

  • Reactant: Ortho-chloronitrobenzene or similar aromatic precursor.
  • Reagent: Chlorosulfonic acid ($$ClSO_3H$$)
  • Conditions:
    • Temperature maintained between 100°C and 130°C.
    • The molar ratio of chlorosulfonic acid to aromatic compound is critical; typically, 2–6 mols of chlorosulfonic acid per mol of aromatic.
    • Reaction initiation is marked by hydrogen chloride ($$HCl$$) evolution.
    • Reaction duration varies from 4 to 10 hours depending on desired yield and purity.

Reaction Data:

Parameter Details
Temperature 100°C to 130°C
Molar Ratio 2–6 mols chlorosulfonic acid per mol aromatic
Reaction Time 4–10 hours
Yield Over 90% of the sulfonyl chloride intermediate

Purification:

  • The crude product is poured into crushed ice and water, leading to precipitation of the waxy sulfonyl chloride.
  • Filtration, washing with ice-water, and neutralization with sodium bicarbonate are performed.
  • Final yields typically exceed 90%, with high purity suitable for further reactions.

Final Assembly and Purification

The final compound is obtained by:

  • Reacting the ureido derivative with the sulfonyl chloride intermediate under controlled conditions.
  • The reaction is often carried out at low temperature to prevent decomposition.
  • The product is purified via recrystallization or chromatography, ensuring high purity for research applications.

Data Summary Table

Step Reagents Conditions Yield Notes
Sulfonation Aromatic precursor + $$ClSO_3H$$ 100–130°C, 4–10 hrs >90% Controlled molar ratio
Ureido formation Aromatic amino derivative + ureido isocyanate 0–25°C, 4–12 hrs 70–85% Inert solvent, low temp
Final assembly Ureido derivative + sulfonyl chloride 0–25°C Variable Purification critical

Research Findings and Optimization Strategies

  • Reaction Ratios: Precise molar ratios of chlorosulfonic acid to aromatic precursor significantly influence yield and purity, with ratios of 2–6 mols per mol of aromatic being optimal.
  • Temperature Control: Maintaining temperatures below 130°C during chlorosulfonation prevents decomposition and coloration.
  • Purification: Sequential washing with ice-water and neutralization with sodium bicarbonate effectively removes impurities, ensuring high purity.
  • Reaction Time: Extended reaction times (up to 10 hours) improve conversion but require careful temperature management to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Methyl-4-[3-(3-aminophenyl)ureido]benzenesulfonyl chloride.

    Oxidation: 2-Carboxy-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride.

Scientific Research Applications

2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying proteins and studying enzyme mechanisms .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound is distinguished by its unique substituents. Below is a comparative analysis with structurally related benzenesulfonyl chloride derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison of Benzenesulfonyl Chloride Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notes
Benzenesulfonyl chloride (Parent compound) 98-09-9 C₆H₅ClO₂S 176.62 14–16 –H at all positions Highly reactive; used as a precursor in sulfonamide synthesis .
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride 912569-59-6 C₁₀H₉ClN₂O₂S 256.71 76.5–78.5 –Pyrazole ring at position 3 Commercial availability (Kanto Reagents); used in heterocyclic chemistry .
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride 10185-62-3 C₉H₇ClN₂O₃S 258.68 67–69 –Oxadiazole ring at position 3 Exhibits moderate stability; potential for bioactivity studies .
2-Chloro-4-[3-(3-methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride 1342425-53-9 C₁₄H₁₂ClN₃O₅S 369.78 –Cl at position 2; –Ureido with 3-methyl-4-nitrophenyl at position 4 Discontinued; synthesis challenges or limited applications inferred .
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride (Target) C₁₄H₁₁ClN₃O₅S 368.83 –CH₃ at position 2; –Ureido with 3-nitrophenyl at position 4 Hypothesized higher electrophilicity due to nitro group; potential for targeted drug design.

Reactivity and Functional Implications

  • Electrophilicity : The nitro group in the target compound and the discontinued analog (CAS 1342425-53-9) enhances electrophilicity at the sulfonyl chloride, favoring nucleophilic substitution reactions compared to the parent compound .
  • Hydrogen Bonding : The ureido group in both the target and discontinued compounds provides hydrogen-bonding capability, which may improve binding affinity in biological systems compared to heterocyclic derivatives (e.g., pyrazole, oxadiazole) .

Research Findings and Gaps

  • Structural Insights : X-ray data for analogs like 2,6-Me₂-4-tBu-benzenesulfonyl chloride () suggest that bulky substituents influence crystal packing and thermal stability, which may extrapolate to the target compound .

Biological Activity

The compound 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula

  • C : 15
  • H : 14
  • Cl : 1
  • N : 3
  • O : 5
  • S : 1

Structural Features

The compound features:

  • A sulfonyl chloride group , which enhances electrophilic reactivity.
  • A nitrophenyl group , which may contribute to its biological activity through electron-withdrawing effects.
  • A ureido linkage , facilitating interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can inhibit enzyme activity, impacting various biological pathways, including those associated with cancer and microbial growth.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties, potentially inducing apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer model). The compound's mechanism may involve the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The IC50 values for CA IX inhibition have been reported between 10.93 nM and 25.06 nM, indicating strong selectivity and potency .

Study on CA IX Inhibition

A recent study investigated the inhibitory effects of sulfonamide derivatives on CA IX. The findings revealed that specific derivatives of benzenesulfonamides showed significant enzyme inhibition and induced apoptosis in breast cancer cells. Notably, the compound displayed a substantial increase in annexin V-FITC-positive apoptotic cells compared to controls, highlighting its potential as a therapeutic agent .

Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of related compounds against S. aureus. The results indicated that certain derivatives exhibited up to 80% inhibition at a concentration of 50 µg/mL, showcasing their potential as effective antimicrobial agents .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
4-(3,3-Diethyl-ureido)-benzenesulfonyl chlorideC11H15ClN2O3SDiethyl substituent alters solubility and reactivity.
4-Ethoxy-3-[3-(3-nitrophenyl)-ureido]-benzenesulfonyl chlorideC15H14ClN3O6SEthoxy group modifies electronic properties affecting biological activity.
2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chlorideC14H11Cl2N3O5SChlorine substitution modifies reactivity and interaction sites.

This table illustrates how variations in substituents can influence the physical properties, reactivity, and biological activity of compounds within this class.

Q & A

Q. What are the standard synthetic routes for 2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via multi-step reactions, including urea bond formation and sulfonylation. A common approach involves coupling 3-nitrophenyl isocyanate with a methyl-substituted benzenesulfonamide precursor under controlled conditions. For purification, flash chromatography (e.g., silica gel with methylene chloride/ethyl acetate gradients) is employed, followed by crystallization to isolate the product . Purity validation requires 1H/13C NMR (to confirm substituent positions and urea linkage) and IR spectroscopy (to verify sulfonyl chloride (-SO2Cl) and urea (-NHCO-) functional groups, with peaks at ~1684 cm⁻¹ for C=O and ~3376 cm⁻¹ for NH stretches) .

Basic Question

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming regiochemistry and substituent integration. For example, aromatic protons in the 7.2–7.6 ppm range and urea NH signals at ~9.1–9.3 ppm are diagnostic .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl chloride S=O stretches at ~1360–1180 cm⁻¹ and urea C=O at ~1680 cm⁻¹) .
  • Mass Spectrometry (APCI⁻) : Validates molecular weight (e.g., m/z 393.9 [M–H]⁻) .

Basic Question

Q. What are the primary research applications of this compound in organic synthesis?

Methodological Answer: This sulfonyl chloride derivative serves as a versatile electrophilic reagent:

  • Sulfonamide Synthesis : Reacts with amines to generate sulfonamides for drug discovery (e.g., enzyme inhibitors) .
  • Bioconjugation : Modifies biomolecules (e.g., proteins) via nucleophilic substitution to study structure-function relationships .

Advanced Question

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions. For example, using flow chemistry (e.g., Omura-Sharma-Swern oxidation protocols) enhances reproducibility and reduces side reactions .
  • Purification Optimization : Gradient elution in flash chromatography (e.g., methylene chloride/ethyl acetate) improves separation efficiency. Yields can increase from 21% to >40% through iterative crystallization .

Advanced Question

Q. What strategies mitigate degradation during storage, considering its sulfonyl chloride group?

Methodological Answer:

  • Anhydrous Solvents : Store in methylene chloride/benzene mixtures (e.g., 1:1) under inert gas to prevent hydrolysis .
  • Low-Temperature Storage : Maintain at –20°C to slow decomposition.
  • Stability Monitoring : Regular NMR analysis detects hydrolyzed byproducts (e.g., sulfonic acids).

Advanced Question

Q. How to design structure-activity relationship (SAR) studies using derivatives of this compound for biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., nitro group position, methyl group replacement) to explore electronic/steric effects .
  • Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using kinetic assays. Correlate activity with structural features (e.g., LogP, Hammett constants) .
  • Computational Modeling : Dock derivatives into protein active sites (e.g., molecular dynamics simulations) to rationalize activity trends .

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